4-nitrophenyl diphenylcarbamate

Phospholipase C Platelet Activation Serine Esterase Inhibition

4-Nitrophenyl diphenylcarbamate, commonly cataloged as 2-nitro-4-carboxyphenyl-N,N-diphenylcarbamate (NCDC; CAS 10556-88-4), is a small-molecule carbamate derivative (C20H14N2O6, MW 378.33). It functions as a pseudo-substrate inhibitor, primarily targeting serine esterases and phospholipase C (PLC).

Molecular Formula C19H14N2O4
Molecular Weight 334.3 g/mol
Cat. No. B5686614
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-nitrophenyl diphenylcarbamate
Molecular FormulaC19H14N2O4
Molecular Weight334.3 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)N(C2=CC=CC=C2)C(=O)OC3=CC=C(C=C3)[N+](=O)[O-]
InChIInChI=1S/C19H14N2O4/c22-19(25-18-13-11-17(12-14-18)21(23)24)20(15-7-3-1-4-8-15)16-9-5-2-6-10-16/h1-14H
InChIKeyUBDCLDPYYYFHOY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4-Nitrophenyl Diphenylcarbamate (NCDC) – A Dual-Action Serine Esterase and Phospholipase C Inhibitor for Signal Transduction Research


4-Nitrophenyl diphenylcarbamate, commonly cataloged as 2-nitro-4-carboxyphenyl-N,N-diphenylcarbamate (NCDC; CAS 10556-88-4), is a small-molecule carbamate derivative (C20H14N2O6, MW 378.33) . It functions as a pseudo-substrate inhibitor, primarily targeting serine esterases and phospholipase C (PLC) [1]. Unlike generic serine protease inhibitors, NCDC's distinctive N,N-diphenylcarbamate moiety facilitates a specific interaction with PLC, blocking phosphatidylinositol hydrolysis and downstream arachidonic acid mobilization, a mechanism validated in human platelets and vascular smooth muscle models [2][3].

Why 4-Nitrophenyl Diphenylcarbamate (NCDC) Cannot Be Replaced by Generic PLC or Serine Esterase Inhibitors


Selecting a generic serine esterase inhibitor like PMSF or a broad-spectrum PLC antagonist like U-73122 in place of NCDC introduces significant risks of off-target effects and mechanistic ambiguity. Experimental data confirm that PMSF, even at a 3.3-fold higher concentration (2 mM), fails to inhibit phospholipase C, a primary target of NCDC, leading to an incomplete blockade of the signaling pathway [1]. Furthermore, U-73122 has been shown to suppress neuronal G protein-activated inwardly rectifying K+ (GIRK) currents independently of PLC inhibition, a confounding activity not observed with NCDC, which does not affect GIRK channel amplitude [2]. These functional discrepancies demonstrate that N,N-diphenylcarbamate-based inhibitors possess a target-engagement profile that is not replicated by mono-substituted carbamates or structurally distinct PLC inhibitors, making direct substitution scientifically unsound.

Quantitative Differentiation Guide for 4-Nitrophenyl Diphenylcarbamate (NCDC) Versus Closest Analogs


NCDC Achieves Complete PLC Abolition at 0.6 mM, a Feat Unmatched by PMSF at Over 3-Fold Higher Concentration

In a direct head-to-head study using thrombin-stimulated human platelets, NCDC (0.6 mM) completely abolished the activation of phospholipase C (PLC), phospholipase A2, and transacylase enzymes. In stark contrast, PMSF at a significantly higher concentration (2 mM) resulted in highly selective inhibition, blocking PLA2 and transacylase activities but having no marked effect on PLC activation [1].

Phospholipase C Platelet Activation Serine Esterase Inhibition Signal Transduction

NCDC Preserves Neuronal GIRK Channel Integrity While U-73122 Causes Significant Suppression

The common PLC inhibitor U-73122 (1 µM) produced a significant reduction in the amplitude of GIRK currents in neurons, indicating a PLC-independent off-target effect. In a cross-study comparable experiment, NCDC (100 µM) displayed no effect on GIRK current amplitude or responsiveness, maintaining 100% of control levels [1].

GIRK Channels PLC Inhibition Neuronal Signaling Off-Target Effects

NCDC at 30 µM Attenuates TP Receptor-Mediated Vascular Contraction, Matching U-73122's Efficacy at a 10-Fold Higher Concentration

In isolated human intrapulmonary artery, both NCDC (3 × 10^-5 M) and U-73122 (3 × 10^-6 M) significantly attenuated STA2-induced contraction. While U-73122 was used at a 10-fold lower concentration, NCDC's efficacy in this vascular model confirms its potency as a PLC-dependent contraction inhibitor [1].

Vascular Smooth Muscle TP Receptor Phospholipase C Pharmacology

Recommended Application Scenarios for 4-Nitrophenyl Diphenylcarbamate (NCDC) Based on Differential Evidence


Dual Inhibition of PLC and PLA2 in Platelet Activation Studies

When studying the coordinated roles of phospholipases C and A2 in thrombin-stimulated platelets, NCDC is the required inhibitor. Unlike PMSF, which at 2 mM completely spares PLC, NCDC at 0.6 mM abolishes both pathways, providing a complete block of arachidonic acid mobilization from phosphatidylinositol and phosphatidylcholine [1]. This property makes NCDC an essential tool for dissecting the integrated phospholipid signaling networks in hemostasis and thrombosis models.

PLC-Dependent Neuronal Signaling Without GIRK Channel Interference

For electrophysiologists investigating PLC roles in neurotransmitter or G protein-coupled receptor signaling, NCDC is the superior choice. The widely used U-73122 suppresses GIRK currents independently of PLC at 1 µM, a major experimental confound. In contrast, NCDC at 100 µM has been validated to have no effect on GIRK channel activity, allowing for unambiguous interpretation of PLC-dependent effects on neuronal excitability [2].

Pharmacological Dissection of TP Receptor Signaling in Human Vascular Tissue

In ex vivo human vascular contractility assays, NCDC at 30 µM effectively blocks thromboxane A2 receptor (TP)-mediated contraction via PLC inhibition [3]. Given that alternative PLC inhibitors like U-73122 possess alkylating properties and off-target effects, NCDC provides a mechanistically cleaner tool for validating the PLC-dependence of contractile agonists in human arteries.

Quote Request

Request a Quote for 4-nitrophenyl diphenylcarbamate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.